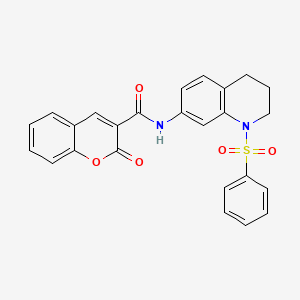

2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a chromene ring, a tetrahydroquinoline ring, a carboxamide group, and a sulfonyl group .

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the carboxamide group might be involved in acid-base reactions, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis of N-arylsulfonylhydrazones, including our compound of interest, has been achieved using a green and efficient method called the grindstone procedure . By grinding mixtures of benzenesulfonyl hydrazides and aryl aldehydes or ketones in the presence of L-tyrosine as a catalyst, 24 N-arylsulfonylhydrazones were synthesized rapidly with high yield. Notably, some of these compounds demonstrated significant antibacterial activity, particularly compounds 3d, 3l, and 3v, which exhibited strong effects against both Staphylococcus aureus and Escherichia coli.

Medicinal Chemistry

N-arylsulfonylhydrazones play a pivotal role in medicinal chemistry. These compounds exhibit diverse biological activities, including anti-tumor, antiviral, anti-inflammatory, and antibacterial effects . For instance, a derivative of N-arylsulfonylhydrazone was reported as a novel p110α inhibitor . Researchers continue to explore their potential as drug candidates due to their unique structural features and biological properties.

Materials Science

Beyond their biological applications, N-arylsulfonylhydrazones are relevant in materials science. Their presence in target molecules and their role in creating C–C bonds make them valuable building blocks for designing novel materials . Researchers investigate their use in polymer synthesis, functional materials, and supramolecular assemblies.

Carbonic Anhydrase Inhibition

Some N-arylsulfonylhydrazones have been studied as inhibitors of carbonic anhydrase . Carbonic anhydrases are enzymes involved in maintaining acid-base balance and are potential drug targets for conditions like glaucoma and epilepsy. The inhibition of these enzymes by N-arylsulfonylhydrazones could have therapeutic implications.

Anti-Inflammatory Properties

Certain N-arylsulfonylhydrazones exhibit anti-inflammatory effects . These compounds may modulate inflammatory pathways, making them interesting candidates for further investigation in treating inflammatory diseases.

Antiviral Potential

While more research is needed, N-arylsulfonylhydrazones have also shown promise as antiviral agents . Their activity against specific viruses warrants exploration, especially in the context of emerging viral infections.

Yang, Q., Hao, W., He, Y., Zhang, Q., Yu, X., & Hua, Y. (2019). A Green Synthesis and Antibacterial Activity of N-Arylsulfonylhydrazone Compounds. Heterocyclic Communications, 25(6), 347–354. DOI: 10.1515/hc-2019-0023

Eigenschaften

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5S/c28-24(21-15-18-7-4-5-11-23(18)32-25(21)29)26-19-13-12-17-8-6-14-27(22(17)16-19)33(30,31)20-9-2-1-3-10-20/h1-5,7,9-13,15-16H,6,8,14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYURGRMFJWAEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methylphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2482304.png)

![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide](/img/structure/B2482305.png)

![5,7-Dihydroimidazo[4',5':4,5]benzo[1,2-d][1,2,3]triazol-6(1H)-one](/img/structure/B2482308.png)

![N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride](/img/structure/B2482311.png)

![6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2482313.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482314.png)

![N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482315.png)

![3-(((3-(4-Ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2482318.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)

![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2482323.png)